molecular formula C26H22N4O3 B2858861 3-(3,5-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207051-23-7

3-(3,5-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2858861
CAS No.: 1207051-23-7
M. Wt: 438.487
InChI Key: ACVNFQIGAIUFCT-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a 1,2,4-oxadiazole ring, and substituted phenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents under high-temperature conditions.

    Introduction of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring is often introduced via the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization.

    Substitution with Phenyl Groups: The phenyl groups are introduced through electrophilic aromatic substitution reactions, often using Friedel-Crafts acylation or alkylation methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl rings, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazoline core, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings and the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids or bases are often employed.

Major Products

    Oxidation: Carboxylic acids and quinazoline N-oxides.

    Reduction: Amines and reduced quinazoline derivatives.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator

Properties

CAS No.

1207051-23-7

Molecular Formula

C26H22N4O3

Molecular Weight

438.487

IUPAC Name

3-(3,5-dimethylphenyl)-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O3/c1-16-8-10-19(11-9-16)24-27-23(33-28-24)15-29-22-7-5-4-6-21(22)25(31)30(26(29)32)20-13-17(2)12-18(3)14-20/h4-14H,15H2,1-3H3

InChI Key

ACVNFQIGAIUFCT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=CC(=C5)C)C

solubility

not available

Origin of Product

United States

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